Product packaging for S-(4-Chlorophenyl) methanesulfonothioate(Cat. No.:CAS No. 1200-28-8)

S-(4-Chlorophenyl) methanesulfonothioate

Cat. No.: B073954
CAS No.: 1200-28-8
M. Wt: 222.7 g/mol
InChI Key: HRDUILPJXCHZPN-UHFFFAOYSA-N
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Description

S-(4-Chlorophenyl) methanesulfonothioate is an organosulfur compound characterized by a methanesulfonothioate group (-SO₂-S-) linked to a 4-chlorophenyl moiety. For instance, sulfonothioates like MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) are synthesized via cysteine-specific labeling in proteins, leveraging thiol-reactive chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO2S2 B073954 S-(4-Chlorophenyl) methanesulfonothioate CAS No. 1200-28-8

Properties

CAS No.

1200-28-8

Molecular Formula

C7H7ClO2S2

Molecular Weight

222.7 g/mol

IUPAC Name

1-chloro-4-methylsulfonylsulfanylbenzene

InChI

InChI=1S/C7H7ClO2S2/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

HRDUILPJXCHZPN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)SC1=CC=C(C=C1)Cl

Canonical SMILES

CS(=O)(=O)SC1=CC=C(C=C1)Cl

Other CAS No.

1200-28-8

Synonyms

S-(4-Chlorophenyl) methanesulfonothioate

Origin of Product

United States

Comparison with Similar Compounds

MTSL (Spin-Labeling Reagent)

Structural Differences :

  • MTSL : Features a pyrrolinyloxyl group with an unpaired electron, enabling paramagnetic relaxation enhancement (PRE) in NMR studies.
  • S-(4-Chlorophenyl) Methanesulfonothioate: Replaces the spin-labeling pyrrolinyloxyl group with a 4-chlorophenyl moiety, eliminating paramagnetic properties.

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

Structural Differences :

  • This compound contains a cyclopentanone core with a 4-chlorophenylmethyl substituent, contrasting with the sulfonothioate backbone of the target compound.

S-(4-Chlorophenyl)-3-aryl-3-hydroxypropanethioates

Structural Differences :

  • These derivatives feature a thioate (-S-CO-) linkage and a hydroxypropanate chain, unlike the sulfonothioate (-SO₂-S-) group in the target compound.

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl Methylphosphonate

Structural Differences :

  • Contains a methylphosphonate group (-PO₃-) and trifluoroethyl chain, diverging from the sulfonothioate functionality.

Functional Insights :

  • The 4-chlorophenyl group enhances lipophilicity, a trait shared with sulfonothioates, which may influence membrane permeability in bioactive compounds .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Group Key Substituent Primary Application References
This compound Methanesulfonothioate (-SO₂-S-) 4-Chlorophenyl Hypothetical: Agrochemicals
MTSL Methanesulfonothioate (-SO₂-S-) Pyrrolinyloxyl radical Protein structural studies
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone 4-Chlorophenylmethyl Metconazole synthesis
S-(4-Chlorophenyl)-3-aryl-3-hydroxypropanethioate Thioate (-S-CO-) Hydroxypropanate Bioactive molecule synthesis

Research Findings and Insights

  • Structural Biology: MTSL’s paramagnetic properties enable precise distance measurements in proteins (up to 20 Å), a feature absent in non-radical sulfonothioates like the target compound .
  • Agrochemical Relevance: The 4-chlorophenyl group is a common motif in fungicides (e.g., metconazole), suggesting that this compound could be explored as a pesticidal intermediate or stabilizer .
  • Synthetic Flexibility : Thiol-reactive chemistry (e.g., DCC-mediated coupling) and nucleophilic substitutions (e.g., using NaH/MeX) are transferable strategies for synthesizing chlorophenyl-containing compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(4-Chlorophenyl) methanesulfonothioate, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-chlorobenzenethiol and methanesulfonyl chloride derivatives. A validated approach involves using dicyclohexylcarbodiimide (DCC) in dichloromethane to activate carboxylic acids for thioester formation, a method adapted for structurally similar compounds . Key parameters include:

  • Stoichiometric ratios : Maintain a 1:1.2 molar ratio of thiol to sulfonyl chloride to minimize unreacted starting material.
  • Temperature : Reactions are best performed at 0–5°C under inert atmosphere to prevent oxidation of the thiol group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Yield optimization may require adjusting solvent polarity and catalyst loading .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key signals: δ 7.3–7.5 ppm (aromatic protons), δ 3.2–3.5 ppm (S–CH₃), and δ 2.8–3.0 ppm (SO₂–CH₃). 2D techniques (COSY, HSQC) resolve overlapping peaks .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion [M+H]⁺ (e.g., m/z 236.0012 for C₈H₈ClO₂S₂).
  • Purity Assessment :
  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Detect impurities like hydrolyzed sulfonic acid derivatives .
  • GC-MS : For volatile derivatives, employ a DB-5MS column and electron ionization to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

  • Methodological Answer : Discrepancies often stem from assay-specific factors:

  • Solubility and Aggregation : Use dynamic light scattering (DLS) to quantify aggregation in PBS/DMSO mixtures. Adjust co-solvents (e.g., 0.1% Tween-80) to maintain monomeric states .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Hydroxylation at the phenyl ring or sulfonothioate cleavage are common pathways .
  • Assay Cross-Validation : Compare enzymatic inhibition (e.g., acetylcholinesterase IC₅₀) with cellular viability assays (MTT). Structural analogs (e.g., 4-fluorophenyl derivatives) help isolate electronic effects from steric interference .

Q. What experimental strategies are recommended for investigating the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates using ³⁴S-labeled vs. natural abundance sulfur to track sulfur transfer mechanisms. A KIE >1.0 suggests a concerted SN2 pathway .
  • Hammett Analysis : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the phenyl ring. Plot log(k) against σ values to determine substituent effects on reactivity .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and charge distribution during nucleophilic attack .

Q. How do structural modifications (e.g., halogen substitution at the phenyl ring) influence the reactivity and biological target affinity of this compound?

  • Methodological Answer :

  • Electronic Effects : Replace 4-Cl with -F (electron-withdrawing) or -CH₃ (electron-donating). Fluorine analogs exhibit enhanced electrophilicity at sulfur, increasing reactivity toward cysteine thiols in enzymes like proteases .
  • Steric Effects : Introduce bulky substituents (e.g., -CF₃) to assess steric hindrance. X-ray crystallography of enzyme-inhibitor complexes reveals clashes in active-site pockets .
  • Biological Assays : Measure IC₅₀ values against Botulinum neurotoxin A (BoNT/A). The 4-Cl derivative shows IC₅₀ = 12 µM, while 4-F analogs achieve IC₅₀ = 8 µM due to stronger halogen bonding .

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